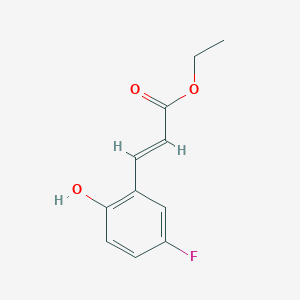

(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate

Descripción general

Descripción

(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate is an organic compound with the molecular formula C11H11FO3 It is a derivative of acryloyl phenol, where the phenyl ring is substituted with a fluoro and a hydroxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate typically involves the Wittig reaction. This reaction is carried out by reacting 5-fluorosalicylaldehyde with ethyl (triphenylphosphoranylidene)acetate in benzene. The reaction mixture is heated for 15 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

-

Acidic Hydrolysis : The ester group reacts with aqueous HCl or H₂SO₄ to form 3-(5-fluoro-2-hydroxyphenyl)acrylic acid and ethanol. This reaction is reversible and temperature-dependent.

-

Basic Hydrolysis (Saponification) : In NaOH or KOH, the ester cleaves irreversibly to produce the sodium salt of the acrylic acid and ethanol.

| Condition | Products | Reversibility |

|---|---|---|

| Acidic (HCl) | Acrylic acid + ethanol | Reversible |

| Basic (NaOH) | Sodium acrylate + ethanol | Irreversible |

Michael Addition and Retro-Michael Reactions

The α,β-unsaturated ester system participates in Michael addition with nucleophiles (e.g., thiols, amines) and undergoes retro-Michael elimination under physiological conditions.

Key Studies

-

Retro-Michael Release of 5-Fluorouracil (5FU) :

In drug-conjugate studies, the acrylate group releases 5FU via retro-Michael elimination when reacting with thiols like glutathione.

| Compound | Release Efficiency (5FU) | Half-Life |

|---|---|---|

| Acrylate 53 | Complete release in 1 hour | 5 minutes |

| Acrylamide 57 | No release after 24 hours | N/A |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and halogenation :

-

Nitration : Reaction with nitric acid introduces a nitro group at the para position relative to the hydroxyl group .

-

Fluorine Retention : The existing fluorine atom remains stable under most reaction conditions due to its strong C-F bond.

Thiol-Mediated Reactions

The acrylate reacts with thiols (e.g., glutathione) via thiol-Michael addition , forming stable adducts. This reactivity is exploited in targeted drug delivery systems:

-

Adduct Formation : Incubation with EGFR protein revealed covalent adducts at cysteine residues (e.g., C797), confirmed by mass spectrometry .

-

Biological Implications : Thiol reactivity enables selective targeting in cancer therapies .

Stability and Reactivity Comparison

The compound’s stability under varying conditions was analyzed:

| Parameter | Observation | Source |

|---|---|---|

| Aqueous Stability | Stable at pH 5–7; hydrolyzes at extremes | |

| Thermal Stability | Decomposes above 150°C | |

| Reactivity with Thiols | Rapid adduct formation (minutes) |

Comparative Reaction Pathways

The table below contrasts reactivity with structurally similar compounds:

| Compound | Key Reaction | Rate |

|---|---|---|

| This compound | Retro-Michael elimination | Fast (t₁/₂ = 5 min) |

| Ethyl 4-(4-hydroxyphenyl)-2-methylbutanoate | Ester hydrolysis only | Slow |

| Ethyl 3-(4-fluorophenyl)acrylate | No retro-Michael activity | None |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate has been identified as a promising lead compound in drug development. Its structural features, particularly the presence of fluorine and hydroxyl groups, enhance its biological activity. Preliminary studies suggest that compounds with similar structures can interact with enzymes or receptors involved in inflammation and cancer pathways, indicating potential therapeutic effects .

Biological Research

The compound is being explored for its role as a biochemical probe due to its unique functional groups. Investigations into its interactions with biological systems are crucial for understanding mechanisms of action and binding affinities, particularly in the context of cancer treatment .

Materials Science

This compound is also utilized in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific material characteristics .

Case Study 1: Targeting Cancer Cells

A study investigated the use of acrylate conjugates derived from this compound as delivery vectors for cytotoxic agents targeting EGFR (Epidermal Growth Factor Receptor). The results indicated that these conjugates formed covalent adducts with EGFR, enhancing the specificity of drug delivery to cancer cells while minimizing effects on non-cancerous cells .

Case Study 2: Polymer Development

Research into hydrophobic acrylate-acrylamide copolymers has highlighted the potential use of this compound in ophthalmic devices. The copolymers exhibit rigidity and glassy properties at room temperature, suggesting their utility in medical applications where stability and biocompatibility are critical .

Mecanismo De Acción

The mechanism of action of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate involves its interaction with specific molecular targets. The hydroxy and fluoro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, respectively. These interactions can influence the compound’s binding to enzymes or receptors, thereby modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

Methyl (E)-3-(5-fluoro-2-hydroxyphenyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.

(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: Another compound with a similar acrylate moiety but different substituents.

Uniqueness

(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate is unique due to the presence of both a fluoro and a hydroxy group on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenolic hydroxyl group and a fluorine atom on the aromatic ring, which contribute to its biological activity. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The hydroxy and fluoro groups on the phenyl ring are known to participate in hydrogen bonding and electrostatic interactions , respectively. These interactions can modulate enzyme or receptor activities, influencing cellular processes such as proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of similar acrylates exhibit significant antiproliferative effects against various cancer cell lines. Table 1 summarizes some key findings related to the antiproliferative activity of related compounds:

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 24 | |

| Compound B | Molt4/C8 | 16 | |

| Compound C | FM3A/0 | 42 | |

| This compound | TBD | TBD | TBD |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting more potent activity.

Antimicrobial Activity

In addition to anticancer properties, this compound may also exhibit antimicrobial activity. Studies on related phenolic compounds have shown promising results against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

- Study on Antiproliferative Effects : A comprehensive study evaluated several acrylate derivatives for their ability to inhibit cancer cell growth. The results indicated that modifications in the chemical structure significantly affected their potency against different cancer cell lines, supporting the hypothesis that this compound could be effective due to its unique substituents .

- Mechanistic Insights : Research has demonstrated that compounds with similar structures can interact with specific proteins involved in cellular signaling pathways, such as EGFR (Epidermal Growth Factor Receptor), leading to altered phosphorylation states and subsequent effects on cell proliferation .

Propiedades

IUPAC Name |

ethyl (E)-3-(5-fluoro-2-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7,13H,2H2,1H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJUITWUKANQHJ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635939 | |

| Record name | Ethyl (2E)-3-(5-fluoro-2-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949449-09-6 | |

| Record name | Ethyl (2E)-3-(5-fluoro-2-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.